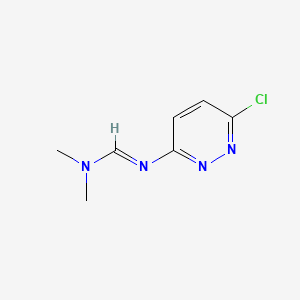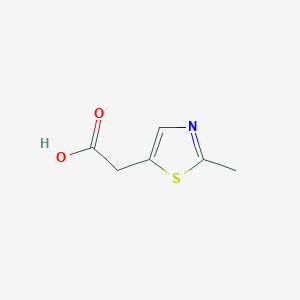
Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate
Descripción general
Descripción
Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science .
Mecanismo De Acción
Target of Action
Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities . The primary targets of these compounds are often enzymes or receptors involved in critical biological processes. For instance, some benzothiazole derivatives have shown potent anti-tubercular activity by targeting the DprE1 enzyme .
Mode of Action
Benzothiazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, thereby affecting the biological process it is involved in.
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, benzothiazole derivatives that target the DprE1 enzyme can disrupt the synthesis of arabinogalactan, a key component of the cell wall of Mycobacterium tuberculosis . This disruption can lead to the death of the bacteria, thereby exhibiting anti-tubercular activity.
Result of Action
The result of the action of this compound would depend on its specific targets and mode of action. For instance, if the compound targets an enzyme involved in a critical biological process, its inhibition could lead to the disruption of that process, potentially resulting in the death of a pathogen or the inhibition of a disease process .
Análisis Bioquímico
Biochemical Properties
Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as an inhibitor for certain enzymes, thereby affecting the biochemical pathways they are involved in. For instance, it has been observed to inhibit the activity of enzymes involved in oxidative stress responses, which can lead to a reduction in the production of reactive oxygen species . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it affects gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of target genes . This compound also impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis . Additionally, it can activate or inhibit receptors, leading to changes in downstream signaling pathways . These molecular interactions result in changes in gene expression, protein activity, and cellular responses .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression, protein activity, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response . These dosage-dependent effects are important for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it can inhibit or activate metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions can affect overall cellular metabolism, including energy production, biosynthesis, and detoxification processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects . The distribution of this compound within tissues can also influence its overall activity and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which is important for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound is crucial for understanding its mechanism of action and biological effects .
Métodos De Preparación
The synthesis of benzothiazole derivatives, including Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate, typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Análisis De Reacciones Químicas
Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the sulfonate group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts such as transition metals. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted benzothiazole derivatives .
Aplicaciones Científicas De Investigación
Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.
Comparación Con Compuestos Similares
Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its use in the synthesis of dyes and pharmaceuticals.
Benzothiazole-2-thiol: Exhibits strong antimicrobial properties and is used in the rubber industry as a vulcanization accelerator.
2-Phenylbenzothiazole: Used in the development of fluorescent probes and sensors.
The uniqueness of this compound lies in its combination of a benzothiazole ring with a sulfonate group, which enhances its solubility and reactivity, making it suitable for a broader range of applications .
Propiedades
Número CAS |
49625-94-7 |
|---|---|
Fórmula molecular |
C10H11NNaO3S3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
sodium;3-(1,3-benzothiazol-2-ylsulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C10H11NO3S3.Na/c12-17(13,14)7-3-6-15-10-11-8-4-1-2-5-9(8)16-10;/h1-2,4-5H,3,6-7H2,(H,12,13,14); |
Clave InChI |
YXYDKEGYAUWLIT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCS(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)SCCCS(=O)(=O)O.[Na] |
| 49625-94-7 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


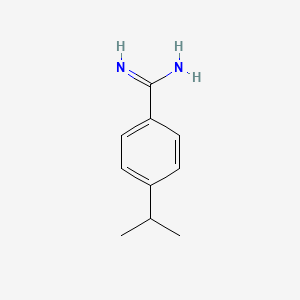
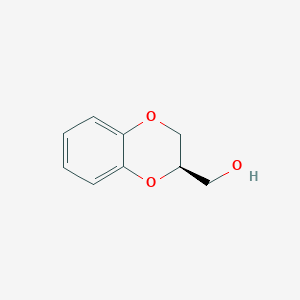
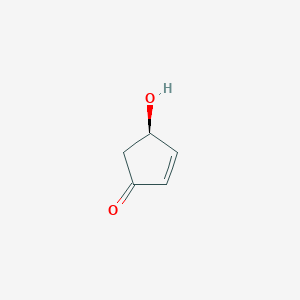
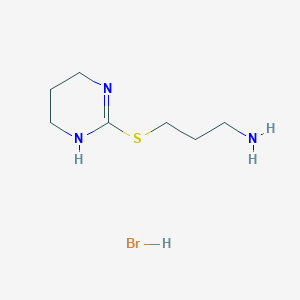
![ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride](/img/structure/B1310355.png)
![4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride](/img/structure/B1310357.png)
![5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride](/img/structure/B1310361.png)
![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)
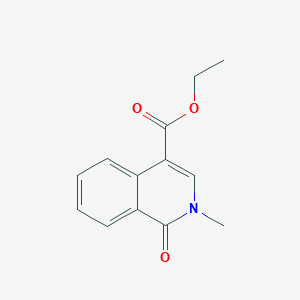
![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)

